

Application Notes and Protocols for CCT373566

Treatment in Responsive Cell Lines

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B15621687

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Introduction

CCT373566 is a potent and orally bioavailable small molecule that functions as a molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2][3] BCL6 is a master regulator of the germinal center reaction and a key oncogenic driver in several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[3][4] By inducing the degradation of BCL6, **CCT373566** reactivates downstream tumor suppressor pathways, leading to potent anti-proliferative effects in BCL6-dependent cancer cell lines.[2]

These application notes provide detailed protocols for studying the effects of **CCT373566** in the responsive human B-cell lymphoma cell lines HT, Karpas 422, and OCI-Ly1.

Data Presentation

The following table summarizes the in vitro activity of **CCT373566** in key responsive cell lines. This data highlights the compound's potency in inducing BCL6 degradation and inhibiting cell proliferation.

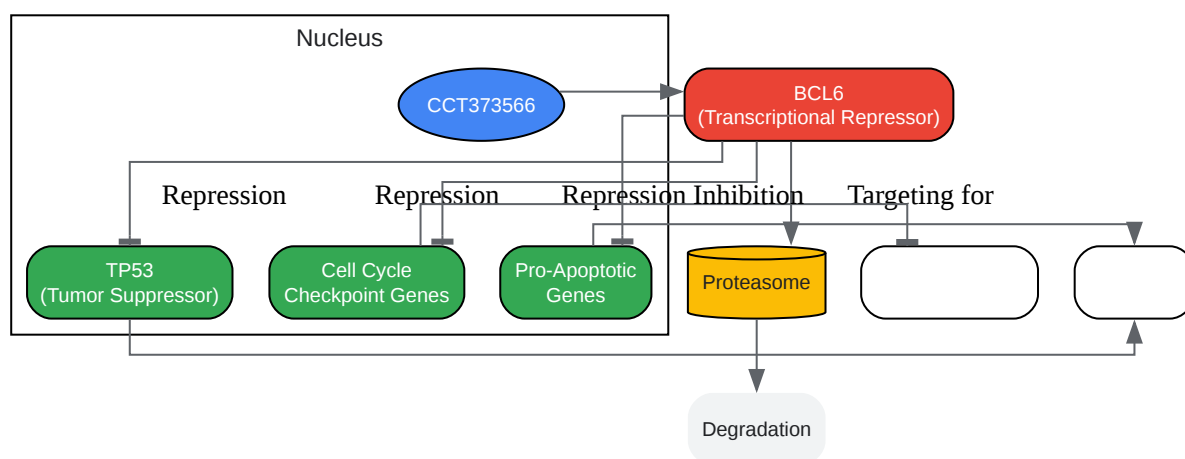
Cell Line	GI50 (nM)	DC50 (nM)	Dmax (%)
HT	8.0[2]	~0.1	>95
Karpas 422	1.4[2]	1.0[2]	85[2]
OCI-Ly1	2.1[2]	0.7[2]	92[2]

*Values for the HT cell line are estimated based on the activity of a structurally similar and potent BCL6 degrader, A19, as specific data for **CCT373566** was not available in the reviewed literature.

GI50: Half-maximal growth inhibition concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Signaling Pathway

CCT373566 induces the degradation of the BCL6 protein, a transcriptional repressor that plays a critical role in the pathogenesis of B-cell lymphomas. BCL6 represses the expression of genes involved in cell cycle control, DNA damage response, and apoptosis, including the tumor suppressor TP53.[4][5] By degrading BCL6, **CCT373566** lifts this repression, leading to the activation of these critical anti-cancer pathways.



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BCL6 degradation pathway induced by **CCT373566**.

Experimental Protocols

Cell Culture

- Cell Lines: HT, Karpas 422, OCI-Ly1.
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For OCI-Ly1, supplement with 20% FBS.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Maintain cell densities between 0.5×10^5 and 2×10^6 viable cells/mL.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the effect of **CCT373566** on cell proliferation.



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Workflow for the cell viability assay.

Materials:

- **CCT373566** stock solution (e.g., 10 mM in DMSO)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

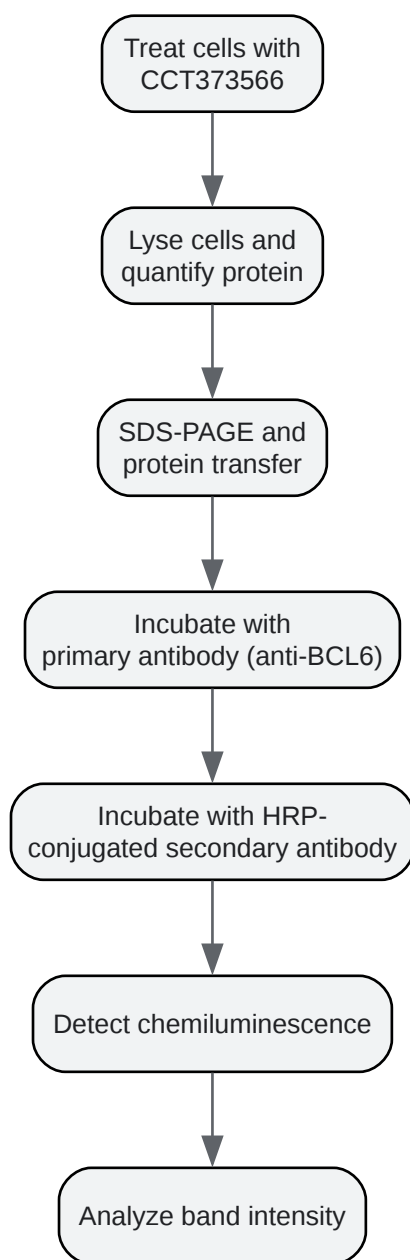
Procedure:

- Seed cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium in a 96-well plate.

- Incubate for 24 hours.
- Prepare serial dilutions of **CCT373566** in culture medium. A suggested starting range is 0.1 nM to 10 μ M. Include a vehicle control (DMSO).
- Add 100 μ L of the diluted compound to the respective wells.
- Incubate for 72 to 96 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.
- Plot the data and calculate the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for BCL6 Degradation

This protocol is to confirm the degradation of BCL6 protein following **CCT373566** treatment.



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Workflow for Western blot analysis of BCL6.

Materials:

- **CCT373566** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- Primary antibody: Anti-BCL6 (e.g., from Cell Signaling Technology or Abcam)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- PVDF membrane
- Enhanced Chemiluminescence (ECL) substrate

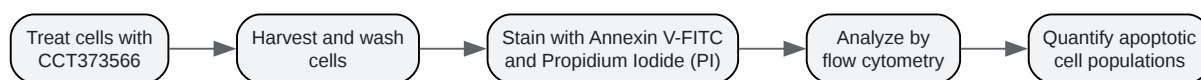
Procedure:

- Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
- Treat cells with various concentrations of **CCT373566** (e.g., 1 nM to 1 μ M) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
- Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary anti-BCL6 antibody (diluted according to the manufacturer's recommendation) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Re-probe the membrane with a loading control antibody to ensure equal protein loading.

- Quantify band intensities to determine DC50 and Dmax.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **CCT373566**.



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Workflow for the apoptosis assay.

Materials:

- **CCT373566** stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **CCT373566** at various concentrations (e.g., 10 nM, 100 nM, 1 μ M) for 24, 48, and 72 hours. Include an untreated and a vehicle control.
- Harvest cells, including any floating cells in the medium.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within one hour.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

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